molecular formula C16H15ClN4OS B6714259 N-(2-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide

N-(2-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6714259
M. Wt: 346.8 g/mol
InChI Key: HMMCVDCFXDOOAP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, an ethyl group, a methylpyrazolyl group, and a thiazole carboxamide moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-(2-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-3-21(13-7-5-4-6-12(13)17)16(22)14-9-18-15(23-14)11-8-19-20(2)10-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMCVDCFXDOOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1Cl)C(=O)C2=CN=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Pyrazole Group: The pyrazole moiety can be introduced via a cyclization reaction involving hydrazines and 1,3-diketones.

    Substitution Reactions: The chlorophenyl and ethyl groups are introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds and alkyl halides.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them into amines or alcohols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.

    Reduction: Amines or alcohols derived from the reduction of nitro or carbonyl groups.

    Substitution: Various substituted derivatives of the chlorophenyl group.

    Hydrolysis: Carboxylic acids and amines from the hydrolysis of the carboxamide group.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide
  • N-(2-bromophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide
  • N-(2-chlorophenyl)-N-ethyl-2-(1-phenylpyrazol-4-yl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(2-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and pharmacokinetic profiles, making it a valuable molecule for targeted research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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